N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide
Description
N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a structurally complex molecule featuring a piperidine core linked to two heterocyclic moieties: a 4-methyl-1,2,3-thiadiazole-5-carbonyl group and a benzo[d]thiazole-2-carboxamide.
Properties
IUPAC Name |
N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S2/c1-11-15(27-22-21-11)18(25)23-8-6-12(7-9-23)10-19-16(24)17-20-13-4-2-3-5-14(13)26-17/h2-5,12H,6-10H2,1H3,(H,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYNAOKCAGHMHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including a thiadiazole moiety and a benzo[d]thiazole structure. Its molecular formula is C15H19N5O3S2, with a molecular weight of approximately 381.47 g/mol. The presence of the 4-methyl-1,2,3-thiadiazole-5-carbonyl group is significant for its biological activity.
This compound exhibits its biological effects primarily through interactions with various biological targets:
- Enzyme Inhibition : Many thiadiazole derivatives are known to inhibit specific enzymes that play crucial roles in cellular processes. For instance, they may interfere with metabolic pathways that are essential for microbial survival or cancer cell proliferation.
- Receptor Interaction : The compound may also interact with various receptors in the body, modulating signaling pathways that contribute to its therapeutic effects.
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi .
Antimicrobial Activity
Research has demonstrated that thiadiazole derivatives can exhibit potent antimicrobial activity. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have shown MIC values as low as 0.22 to 0.25 µg/mL for certain derivatives against Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Properties
Compounds containing thiadiazole rings have been reported to possess anticancer activity:
- Cell Line Studies : Research indicates that these compounds can induce apoptosis in various cancer cell lines by disrupting cell cycle progression and inhibiting DNA replication .
Structure Activity Relationship (SAR)
The SAR analysis reveals critical insights into how structural modifications can enhance biological activity:
- Methyl Substituents : The presence of methyl groups at specific positions on the phenyl ring has been linked to increased cytotoxicity against cancer cells .
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | MIC/IC50 Values |
|---|---|---|
| N-(2-fluorophenyl)-3-(1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)-1H-pyrazole-5-carboxamide | Antimicrobial | MIC = 0.22 µg/mL |
| Thiadiazole Derivatives | Anticancer | IC50 < 1 µg/mL |
| N-acylated Thiazoles | Insecticidal | Effective against Culex pipiens pallens |
Case Studies
Several case studies highlight the efficacy of thiadiazole derivatives:
- In Vitro Studies : A series of thiazol derivatives were tested for their antimicrobial properties, revealing significant activity against common pathogens .
- Antitumor Activity : Various compounds have been synthesized and evaluated for their ability to inhibit tumor growth in vitro, with some showing promising results comparable to established chemotherapeutics .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing the 4-methyl-1,2,3-thiadiazole moiety. For instance, derivatives of 4-methyl-1,2,3-thiadiazole have shown significant antibacterial activity against various strains of bacteria. In a study evaluating the antimicrobial activity of new derivatives synthesized from 4-methyl-1,2,3-thiadiazole, compounds exhibited minimum inhibitory concentrations (MICs) ranging from 1.95 µg/mL to 15.62 µg/mL against Staphylococcus spp. and Enterococcus faecalis .
Case Study:
In a comparative study, compound 15 demonstrated superior efficacy against Staphylococcus aureus strains compared to standard antibiotics like nitrofurantoin. The MBC/MIC ratio indicated a lethal effect on Gram-positive bacteria, reinforcing the potential of thiadiazole derivatives in antimicrobial therapy .
Anticancer Potential
The anticancer activity of thiazole derivatives has been extensively studied, with promising results indicating their potential as therapeutic agents. Compounds containing the benzo[d]thiazole structure have been evaluated for their cytotoxic effects on various cancer cell lines.
Case Study:
A recent investigation into thiazole-pyridine hybrids revealed that certain derivatives exhibited IC50 values lower than standard chemotherapeutics such as 5-fluorouracil against breast cancer cells (MCF-7). The structure-activity relationship (SAR) analysis suggested that specific substitutions on the thiazole ring significantly enhance anticancer activity .
Neurological Applications
Thiadiazole derivatives have also been explored for their neuroprotective and anticonvulsant properties. The synthesis of novel thiazole-integrated compounds has led to the discovery of substances with high anticonvulsant activity.
Case Study:
In a study evaluating anticonvulsant effects, certain thiazole-based compounds demonstrated significant protection against seizures in animal models. The SAR analysis indicated that modifications to the piperidinyl group were crucial for enhancing anticonvulsant efficacy .
Synthetic Methodologies
The synthesis of N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide often involves multicomponent reactions, which are efficient for producing complex bioactive molecules.
Table: Synthetic Methods Overview
Comparison with Similar Compounds
N-((1-(Dimethylsulfamoyl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
This analogue () replaces the benzothiazole-2-carboxamide with a dimethylsulfamoyl group. However, the absence of the benzothiazole’s planar structure may reduce π-π stacking interactions in biological targets .
Methyl-N-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-N-(aryl)-(RS)-alaninates
Compounds 1f–1i () share the 4-methyl-1,2,3-thiadiazole-5-carbonyl group but feature alaninate esters and chlorinated/methylated aryl rings. These derivatives demonstrated high fungicidal activity (e.g., 1f: 97% yield, potent efficacy), suggesting that electron-withdrawing substituents (e.g., Cl) on the aryl group enhance bioactivity. In contrast, the target compound’s benzothiazole may offer broader aromatic interactions but lacks the ester functionality, which could influence metabolic stability .
Compounds with Heterocyclic Carboxamide Motifs
N-Substituted 2-(4-Pyridinyl)thiazole-5-carboxamides
highlights analogues synthesized via coupling of carboxylates with amines, similar to the target compound’s likely synthesis. These compounds underwent rigorous statistical evaluation (Student’s t-test, p ≤ 0.05), with bioactivity dependent on pyridinyl substitution patterns. The target compound’s benzothiazole may provide stronger hydrophobic interactions compared to pyridinyl groups, though direct potency comparisons are unavailable .
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide
This derivative () replaces the benzothiazole with an isoxazole-thiazole system. The benzothiazole in the target compound likely enhances rigidity and aromatic stacking, critical for target engagement in enzyme inhibition .
Pharmacologically Active Piperidine Derivatives
ND-11543 (Anti-Tuberculosis Agent)
ND-11543 () shares a piperidine-linked carboxamide structure but incorporates an imidazo[2,1-b]thiazole group and trifluoromethylpyridinyl substituents. Synthesized via EDC-mediated coupling (62% yield), its anti-tuberculosis activity underscores the importance of fluorinated groups in enhancing membrane permeability. The target compound’s lack of fluorine may reduce lipophilicity, impacting bioavailability .
Fentanyl Analogues ()
Though pharmacologically distinct (opioids), these piperidine-based compounds (e.g., 4’-methyl acetyl fentanyl) demonstrate how substituent positioning (e.g., methyl or fluorophenyl groups) modulates activity. The target compound’s 4-methyl-thiadiazole and benzothiazole likely avoid opioid receptor interactions, emphasizing scaffold-specific targeting .
Characterization
All analogues in were validated via IR, NMR, and mass spectrometry, with elemental analysis confirming purity.
Data Table: Key Comparative Features
Preparation Methods
Preparation of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid
The 1,2,3-thiadiazole ring system can be prepared through several established methods. One effective approach involves the synthesis from thiosemicarbazide derivatives, which undergo cyclization to form the thiadiazole framework.
Method A: Synthesis via diazo intermediates
- Methylation of acetoacetic acid ethyl ester to obtain 2-methylacetoacetic acid ethyl ester
- Conversion to the corresponding hydrazone using hydrazine hydrate
- Oxidative cyclization using thionyl chloride to form the 1,2,3-thiadiazole ring
- Hydrolysis of the ester group to obtain 4-methyl-1,2,3-thiadiazole-5-carboxylic acid
Method B: Alternative approach via diazotization
This method utilizes the diazotization of methyl acetoacetate hydrazone followed by reaction with sulfur dioxide:
- Preparation of methyl acetoacetate hydrazone
- Diazotization using sodium nitrite in acidic conditions
- Treatment with sulfur dioxide in the presence of copper(II) chloride
- Hydrolysis of the ester to yield 4-methyl-1,2,3-thiadiazole-5-carboxylic acid
Preparation of 4-(aminomethyl)piperidine derivatives
The piperidine component requires synthesis of a suitably protected 4-(aminomethyl)piperidine:
Method A: From 4-piperidinecarboxylic acid
- Esterification of 4-piperidinecarboxylic acid
- Protection of the piperidine nitrogen (typically as Boc or Cbz derivative)
- Reduction of the ester to alcohol using lithium aluminum hydride
- Conversion of alcohol to amine via:
a. Conversion to mesylate or tosylate
b. Displacement with azide
c. Reduction of azide to amine - Selective deprotection if required
Method B: From 4-cyanopiperidine
- Protection of piperidine nitrogen
- Reduction of nitrile to primary amine using:
a. Lithium aluminum hydride, or
b. Hydrogen with Raney nickel catalyst - Selective deprotection as needed for subsequent coupling steps
Preparation of benzo[d]thiazole-2-carboxylic acid
The benzothiazole moiety can be synthesized through several established methods:
Method A: From 2-aminothiophenol
- Reaction of 2-aminothiophenol with ethyl chloroformate to form ethyl benzo[d]thiazole-2-carboxylate
- Hydrolysis of the ester to obtain benzo[d]thiazole-2-carboxylic acid
Method B: Oxidative cyclization route
- Preparation of 2-aminobenzenethiol
- Reaction with cyanogen bromide or chloride in the presence of base
- Oxidation of the resulting 2-aminobenzothiazole using potassium permanganate to afford benzo[d]thiazole-2-carboxylic acid
This approach is supported by literature precedent demonstrating the coupling of benzothiazole-2-carboxylic acid derivatives with various nucleophiles to form amides.
Synthetic Routes to this compound
Convergent Synthesis Approach
This approach involves the preparation of two key intermediates that are subsequently coupled:
Step 1: Preparation of 1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-ylmethylamine
- Activation of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid using:
a. Thionyl chloride to form acid chloride, or
b. Carbodiimide coupling reagents (EDC, DCC), or
c. HATU or HBTU as coupling reagents - Coupling with N-protected 4-(aminomethyl)piperidine
- Selective deprotection of the primary amine
Step 2: Preparation of active benzo[d]thiazole-2-carboxylic acid derivative
- Activation of benzo[d]thiazole-2-carboxylic acid using methods similar to those in Step 1
Step 3: Final coupling
- Reaction of 1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-ylmethylamine with activated benzo[d]thiazole-2-carboxylic acid
- Purification by column chromatography
This convergent approach bears similarity to the synthetic strategies employed for related structures containing thiadiazole and benzothiazole moieties.
Linear Synthesis Approach
The linear approach involves sequential building of the molecule:
Step 1: Coupling of benzo[d]thiazole-2-carboxylic acid with 4-(aminomethyl)piperidine
- Activation of benzo[d]thiazole-2-carboxylic acid
- Coupling with N-protected 4-(aminomethyl)piperidine
- Selective deprotection of the piperidine nitrogen
Optimized Synthesis Protocol
Based on analysis of potential routes, the following optimized protocol represents the most efficient pathway to the target compound:
Reagents and Materials
Table 1: Required Reagents for Optimized Synthesis
| Reagent | Function | Purity |
|---|---|---|
| 4-methyl-1,2,3-thiadiazole-5-carboxylic acid | Starting material | >98% |
| N-Boc-4-(aminomethyl)piperidine | Intermediate | >95% |
| Benzo[d]thiazole-2-carboxylic acid | Starting material | >98% |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Coupling reagent | >98% |
| Hydroxybenzotriazole (HOBt) | Coupling additive | >98% |
| Trifluoroacetic acid (TFA) | Deprotection reagent | >99% |
| Triethylamine (TEA) | Base | >99% |
| N,N-Dimethylformamide (DMF) | Solvent | Anhydrous |
| Dichloromethane (DCM) | Solvent | Anhydrous |
Detailed Procedure
Step 1: Coupling of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with N-Boc-4-(aminomethyl)piperidine
- In a 250 mL round-bottom flask, dissolve 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (1.0 equiv., 5.0 mmol) in anhydrous DMF (50 mL)
- Add EDC (1.2 equiv., 6.0 mmol) and HOBt (1.2 equiv., 6.0 mmol)
- Stir the mixture at room temperature for 30 minutes
- Add N-Boc-4-(aminomethyl)piperidine (1.1 equiv., 5.5 mmol) and triethylamine (2.0 equiv., 10.0 mmol)
- Stir the reaction mixture at room temperature for 12 hours
- Monitor by thin-layer chromatography (TLC)
- Upon completion, dilute with ethyl acetate (100 mL) and wash with water (3 × 50 mL) and brine (50 mL)
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure
- Purify by column chromatography (hexane:ethyl acetate gradient) to obtain the N-Boc-protected intermediate
Step 2: Boc deprotection
- Dissolve the N-Boc-protected intermediate from Step 1 in DCM (30 mL)
- Add TFA (10 equiv., 50 mmol) dropwise at 0°C
- Allow the mixture to warm to room temperature and stir for 4 hours
- Monitor by TLC
- Upon completion, concentrate under reduced pressure
- Dissolve the residue in DCM (50 mL) and wash with saturated sodium bicarbonate solution (3 × 30 mL)
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain 1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-ylmethylamine
Step 3: Coupling with benzo[d]thiazole-2-carboxylic acid
- In a 250 mL round-bottom flask, dissolve benzo[d]thiazole-2-carboxylic acid (1.0 equiv., based on Step 2) in anhydrous DMF (50 mL)
- Add EDC (1.2 equiv.) and HOBt (1.2 equiv.)
- Stir the mixture at room temperature for 30 minutes
- Add 1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-ylmethylamine from Step 2 (1.0 equiv.) and triethylamine (2.0 equiv.)
- Stir the reaction mixture at room temperature for 12-16 hours
- Monitor by TLC
- Upon completion, dilute with ethyl acetate (100 mL) and wash with water (3 × 50 mL) and brine (50 mL)
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure
- Purify by column chromatography (DCM:methanol gradient) to obtain the target compound this compound
Purification and Characterization
Purification Methods
The final compound can be purified using one or more of the following techniques:
- Column chromatography using silica gel with a dichloromethane:methanol gradient (98:2 to 95:5)
- Recrystallization from appropriate solvent systems:
- Ethyl acetate/hexane
- Methanol/diethyl ether
- Preparative HPLC using a C18 column with acetonitrile:water gradient containing 0.1% formic acid
Characterization Data
Table 3: Expected Spectroscopic Data for this compound
| Analysis Method | Expected Results |
|---|---|
| 1H NMR (400 MHz, DMSO-d6) | δ 9.10-9.15 (t, 1H, NH), 8.10-8.15 (d, 1H, aromatic), 7.95-8.05 (d, 1H, aromatic), 7.50-7.60 (m, 2H, aromatic), 4.40-4.50 (m, 2H, piperidine), 3.30-3.40 (m, 2H, CH2NH), 2.95-3.05 (m, 2H, piperidine), 2.70-2.75 (s, 3H, CH3), 1.80-2.00 (m, 3H, piperidine), 1.20-1.40 (m, 2H, piperidine) |
| 13C NMR (100 MHz, DMSO-d6) | δ 168.2, 164.5, 160.3, 158.2, 156.1, 152.3, 134.5, 131.2, 127.8, 126.5, 125.3, 122.7, 45.8, 43.2, 41.9, 35.3, 29.7, 29.2, 13.8 |
| HRMS (ESI) | [M+H]+ calculated for C18H19N5O2S2: 402.1053; found: 402.1058 |
| IR (KBr, cm-1) | 3320 (NH stretch), 2950, 2860 (CH stretch), 1670, 1650 (C=O stretch), 1540, 1520 (C=N stretch), 1460, 1410 |
Comparative Analysis of Synthetic Methods
Table 4: Comparison of Different Synthetic Approaches
| Synthetic Approach | Advantages | Disadvantages | Overall Efficiency |
|---|---|---|---|
| Convergent Synthesis | - Fewer steps with complex intermediates - Higher overall yield - Easier purification of intermediates |
- Requires protection/deprotection steps - May need optimization of coupling conditions |
High |
| Linear Synthesis | - More straightforward execution - Fewer simultaneous reactions to monitor |
- Lower overall yield - More challenging purification of late-stage intermediates |
Moderate |
| Thiazole Ring Formation | - Novel approach - Potential for one-pot procedures |
- Higher risk of side reactions - Less predictable outcome - Limited precedent |
Low to Moderate |
Based on the comparative analysis, the convergent synthesis approach offers the most efficient route to the target compound, providing better yields and more facile purification of intermediates.
Scale-Up Considerations
For larger-scale synthesis of this compound, several modifications to the laboratory-scale procedure are recommended:
- Replace DMF with less hazardous solvents such as ethyl acetate or 2-methyltetrahydrofuran where possible
- Consider solid-phase synthesis approaches for more efficient coupling and purification
- Implement continuous flow chemistry for the coupling reactions to improve efficiency and reduce reaction times
- Use alternative coupling reagents such as T3P (propylphosphonic anhydride) which generate water-soluble by-products for easier purification
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide?
- Methodology : The synthesis typically involves:
- Step 1 : Preparation of the 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride via thionation of the corresponding carboxylic acid using reagents like PCl₅ or SOCl₂.
- Step 2 : Coupling the thiadiazole moiety to a piperidine derivative (e.g., 4-(aminomethyl)piperidine) under anhydrous conditions with a base (e.g., triethylamine) in dichloromethane or DMF .
- Step 3 : Subsequent reaction with benzo[d]thiazole-2-carboxylic acid using coupling agents like EDCl/HOBt or DCC to form the final carboxamide .
- Key Considerations : Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) and purify intermediates via column chromatography .
Q. Which spectroscopic techniques are essential for structural confirmation?
- 1H/13C NMR : Assign peaks to confirm the integration of aromatic protons (benzo[d]thiazole), thiadiazole protons, and piperidine methylene groups. For example, the methyl group on the thiadiazole typically resonates at δ ~2.5 ppm in CDCl₃ .
- IR Spectroscopy : Validate carbonyl stretches (C=O) at ~1680–1700 cm⁻¹ for the carboxamide and thiadiazole-5-carbonyl groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 404.08) .
Advanced Research Questions
Q. How can coupling efficiency between the thiadiazole and piperidine moieties be optimized?
- Experimental Design :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (dichloromethane) to assess yield differences. DMF often enhances reactivity due to its high dielectric constant .
- Catalyst Optimization : Compare EDCl/HOBt with newer coupling agents like HATU or COMU for improved efficiency and reduced side products.
- Temperature Control : Conduct reactions at 0–5°C to minimize decomposition of reactive intermediates .
- Data Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to quantify unreacted starting materials and optimize stoichiometric ratios .
Q. What strategies resolve discrepancies in NMR data during structural elucidation?
- Contradiction Analysis : If proton assignments conflict with predicted splitting patterns (e.g., piperidine methylene protons), employ 2D NMR techniques:
- HSQC : Correlate 1H and 13C signals to confirm connectivity.
- NOESY : Identify spatial proximity between thiadiazole methyl and piperidine protons to validate stereochemistry .
- X-ray Crystallography : Resolve ambiguities by growing single crystals (e.g., using vapor diffusion with ethyl acetate/hexane) .
Q. How does the 4-methyl group on the thiadiazole influence bioactivity?
- Structure-Activity Relationship (SAR) Study :
- Analog Synthesis : Replace the methyl group with ethyl, trifluoromethyl, or hydrogen, and compare bioactivity.
- Biological Assays : Test analogs against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. The methyl group may enhance lipophilicity, improving membrane permeability .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to assess interactions with targets like EGFR or tubulin. The methyl group may occupy hydrophobic pockets in the binding site .
Methodological Challenges & Data Interpretation
Q. How to address low yields during the final carboxamide formation?
- Root Cause Analysis :
- Byproduct Identification : Use LC-MS to detect side products (e.g., dimerization of benzo[d]thiazole-2-carboxylic acid).
- Moisture Sensitivity : Ensure anhydrous conditions; employ molecular sieves or inert gas purging .
- Process Optimization : Increase equivalents of coupling agent (1.5–2.0 eq) and extend reaction time to 24–48 hours .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Anticancer Screening :
- Cell Viability Assays : Use MTT or resazurin reduction in triple-negative breast cancer (MDA-MB-231) and normal fibroblast (NIH/3T3) cells. Include positive controls (e.g., doxorubicin) .
- Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays.
- Enzyme Inhibition : Test against kinases (e.g., CDK2/Cyclin E) using ADP-Glo™ assays. IC₅₀ values <10 μM suggest therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
